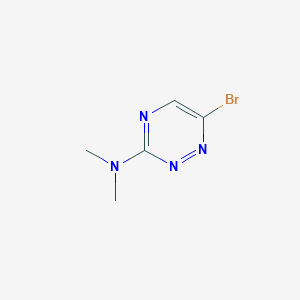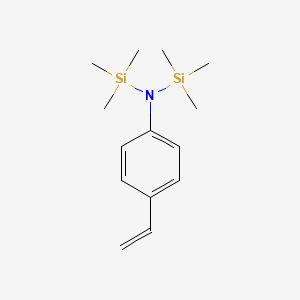![molecular formula C19H18Cl3NO4 B8631162 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate CAS No. 3065-23-4](/img/structure/B8631162.png)
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is a synthetic organic compound that features a trichlorophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate typically involves the reaction of 2,4,5-trichlorophenol with N-[(benzyloxy)carbonyl]-L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group may protect the compound from degradation, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
- Pentafluorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- Pentachlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- p-Nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
Uniqueness
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is unique due to the presence of the trichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
3065-23-4 |
|---|---|
分子式 |
C19H18Cl3NO4 |
分子量 |
430.7 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25) |
InChIキー |
KXDPKWZNNMFNOJ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8631166.png)



